Superior Antiproliferative Activity in Tumor Cell Lines: 4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-one vs. 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one
In a head-to-head comparison within a library of 35 structurally related coumarins, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (compound 2c) exhibited an IC50 value of 8.47 μM against tumor cell lines (HEK 293 and HCT-116), outperforming the isomeric 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (compound 2d), which showed a markedly higher IC50 of 20.7 ± 2.10 μM in Taq DNA polymerase inhibition assays [1]. This difference in antiproliferative potency is attributed to the distinct positioning of the hydroxyl groups (7,8- vs. 5,7-dihydroxy) on the coumarin core [1]. Additionally, compound 2c demonstrated a selectivity index of 1.87, underscoring its preferential activity toward tumor cells over normal cells [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.47 μM (HEK 293 and HCT-116 tumor cell lines); Selectivity Index = 1.87 |
| Comparator Or Baseline | 4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d): IC50 = 20.7 ± 2.10 μM (Taq DNA polymerase) |
| Quantified Difference | Target compound is approximately 2.4-fold more potent than the 5,7-dihydroxy isomer |
| Conditions | In vitro cell-based assays (HEK 293 and HCT-116 tumor cell lines); Taq DNA polymerase inhibition assay |
Why This Matters
This 2.4-fold improvement in potency and measurable tumor selectivity directly inform compound selection for antiproliferative lead optimization programs, where even modest gains in IC50 can reduce the required dosing in downstream in vivo studies.
- [1] Bruna-Haupt, E. F.; Perretti, M. D.; Garro, H. A.; Carrillo, R.; Machín, F.; Lorenzo-Castrillejo, I.; Gutiérrez, L.; Vega-Hissi, E. G.; Mamberto, M.; Menacho-Marquez, M.; Fernández, C. O.; et al. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. ACS Omega 2023, 8 (29), 26479–26496. https://doi.org/10.1021/acsomega.3c03181. View Source
